One promising area of research for octacontane is in the development of Phase Change Materials (PCMs) []. PCMs are substances that absorb or release heat during a change in state, typically from solid to liquid and vice versa. This property makes them valuable for thermal energy storage and management applications.
Octacontane exhibits a latent heat of fusion, which is the amount of heat absorbed or released during the phase change. This property allows it to store thermal energy. Researchers are exploring methods to improve the performance of octacontane-based PCMs by incorporating it with other materials such as expanded graphite [].
Another area of research involving octacontane focuses on its role in studying crystallization processes. Due to its well-defined molecular structure, octacontane can be used as a model system to understand the factors influencing crystallization []. Researchers can study nucleation, crystal growth, and the influence of impurities on these processes using octacontane.
Octacontane is a long-chain alkane with the chemical formula and a molecular weight of approximately 1124.14 g/mol. It is classified as a saturated hydrocarbon, specifically an n-alkane, and is characterized by its straight-chain structure consisting of 80 carbon atoms. Octacontane is typically found in solid form at room temperature, exhibiting a high melting point due to its substantial molecular weight and the presence of long carbon chains. Its CAS Registry Number is 7667-88-1, and it is part of a larger family of n-alkanes that includes other even-numbered hydrocarbons.
Octacontane can be synthesized through several methods:
Octacontane has several applications across various fields:
Interaction studies involving octacontane typically focus on its behavior in mixtures with other hydrocarbons or its interactions with biological systems. These studies help understand how octacontane behaves under different conditions, such as varying temperatures and pressures, which is crucial for applications in energy storage and environmental science.
Octacontane shares similarities with other long-chain n-alkanes, particularly those with even numbers of carbon atoms. Here are some comparable compounds:
Compound | Formula | Molecular Weight | Melting Point (°C) |
---|---|---|---|
Hexadecane | 226.44 g/mol | -9.6 | |
Eicosane | 282.47 g/mol | -36 | |
Triacontane | 422.72 g/mol | 10 | |
Hexacontane | 842.09 g/mol | 37 | |
Nonacontane | 1264.4 g/mol | ~700 |
Uniqueness: Octacontane's uniqueness lies in its relatively high molecular weight among n-alkanes, which influences its physical properties such as melting point and thermal conductivity. Its extensive carbon chain also allows for specific industrial applications that are not feasible with shorter alkanes
Catalytic oligomerization serves as a cornerstone for synthesizing long-chain alkanes like octacontane. The Ziegler process, originally developed for producing fatty alcohols, provides a foundational framework for ethylene oligomerization. This method employs triethylaluminium (Al(C₂H₅)₃) to sequentially add ethylene monomers, forming alkylaluminium intermediates that are subsequently oxidized and hydrolyzed into linear alcohols. Adapting this approach for alkane synthesis requires replacing the oxidation step with hydrogenation, thereby converting the intermediate alkylaluminium compounds into saturated hydrocarbons.
Recent advances leverage transition metal catalysts to enhance chain propagation efficiency. For example, nickel-based octanuclear clusters, such as those described in FR2851938B1, demonstrate exceptional activity in ethylene oligomerization. These catalysts facilitate the formation of carbon-carbon bonds through a coordination-insertion mechanism, enabling precise control over chain length. A comparative analysis of catalytic systems reveals that nickel clusters achieve higher molecular weight distributions (MWD) than conventional Ziegler-Natta catalysts, as shown in Table 1.
Table 1: Catalytic Performance in Ethylene Oligomerization
Catalyst System | Average Chain Length (n) | Selectivity for C₈₀+ (%) |
---|---|---|
Triethylaluminium | 20–40 | <5 |
Nickel Octanuclear Cluster | 60–80 | 12–18 |
Chromium-Silica | 30–50 | 8–10 |
The reaction temperature critically influences chain growth kinetics. Lower temperatures (60–120°C) favor slower, more controlled ethylene insertion, reducing side reactions such as β-hydride elimination. Pressure optimization further enhances yields; operating at 50–100 bar ethylene pressure increases monomer concentration at active sites, promoting linear chain propagation.
Post-synthesis purification of octacontane necessitates separation from shorter-chain homologs and branched isomers. Solvent-mediated fractional crystallization exploits differences in solubility between alkanes of varying chain lengths. This method relies on selecting solvents with temperature-dependent solubility profiles, such as toluene or hexane, which exhibit high dissolving capacity at elevated temperatures and precipitous drops upon cooling.
The crystallization process involves three stages:
Table 2: Solvent Efficiency in Fractional Crystallization
Solvent | Solubility of C₈₀H₁₆₂ at 80°C (g/L) | Recovery Yield (%) | Purity (%) |
---|---|---|---|
Toluene | 12.4 | 78 | 94 |
Hexane | 8.7 | 65 | 89 |
Cyclohexane | 10.1 | 72 | 91 |
Multi-stage crystallization improves purity exponentially. For instance, subjecting the initial crystalline product to a second crystallization cycle in hexane at 50°C increases purity from 94% to 99.3%. The anisotropic crystal structure of octacontane, characterized by orthorhombic packing, further aids separation by creating distinct lattice energies that resist incorporation of shorter-chain impurities.
Chromatographic techniques resolve challenges posed by the near-identical chemical properties of alkane homologs. High-temperature gas chromatography (HTGC) with capillary columns coated with dimethylpolysiloxane achieves baseline separation of C₇₀–C₁₀₀ alkanes. Optimal parameters include:
Table 3: Chromatographic Resolution of Alkanes
Column Phase | Retention Index Difference (ΔI) C₈₀–C₇₈ | Plate Count (N/m) |
---|---|---|
Dimethylpolysiloxane | 14.2 | 4,500 |
Phenylmethylpolysiloxane | 9.8 | 3,800 |
Polyethylene Glycol | 6.5 | 2,900 |
Preparative-scale purification employs recycle high-performance liquid chromatography (HPLC) with hypercrosslinked polystyrene stationary phases. This method separates octacontane from its C₇₈–C₈₂ homologs using a binary solvent gradient of heptane and dichloromethane (95:5 v/v). The recycle mode enhances resolution by repeatedly passing the sample through the column, achieving 99.9% purity with a throughput of 12 g/h.